Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
Description
Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core substituted with a benzoyl group at position 7 and methyl ester groups at positions 5 and 4. This structure combines aromatic, ester, and ketone functionalities, making it a versatile intermediate for pharmaceutical and materials science applications. The dimethyl ester groups likely improve solubility in polar solvents compared to bulkier esters (e.g., diisopropyl) .
Properties
CAS No. |
51544-24-2 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C18H14N2O5/c1-24-17(22)13-12-9-6-10-19-20(12)15(14(13)18(23)25-2)16(21)11-7-4-3-5-8-11/h3-10H,1-2H3 |
InChI Key |
XJJVGGJJKKPPQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves the reaction of pyrrolo[1,2-b]pyridazine derivatives with benzoyl chloride and dimethyl acetylenedicarboxylate (DMAD) under controlled conditions . The reaction is usually carried out in a solvent such as methanol at low temperatures (around -5°C) to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with molecular targets through hydrogen bonding, π-π stacking interactions, and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug discovery or material science .
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships : The benzoyl group in the target compound may enhance binding to aromatic receptors compared to bromoacetyl or nitrobenzoyl analogues .
Thermal Stability : Dimethyl esters generally exhibit lower melting points (e.g., 177–178°C ) than diethyl or diisopropyl derivatives, suggesting reduced crystalline stability.
Synthetic Optimization : Microwave methods are recommended for future derivatization to improve efficiency and yield.
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